Odor Potency Differentiation: 3-Ethylphenol vs. In-Class Phenolic Odorants in Smoke-Cured Meat Matrices
In a GC-O/AEDA analysis of traditional Hunan smoke-cured pork leg, 3-ethylphenol exhibited the highest flavor dilution (FD) factor of 6561 among all 39 detected aroma-active compounds, exceeding in-class phenolic odorants including 3-methylphenol (FD ≥243), 3,4-dimethylphenol (FD ≥243), 4-ethylguaiacol (FD ≥243), and 4-methylguaiacol (FD ≥243). This FD factor indicates that 3-ethylphenol was perceptible at up to 6561-fold dilution, demonstrating its disproportionate contribution to the smoky, savory aroma profile despite a relatively low absolute concentration of 344.81 ± 5.97 μg/kg [1].
| Evidence Dimension | Odor potency (Flavor Dilution Factor, FD) |
|---|---|
| Target Compound Data | FD = 6561; Concentration = 344.81 ± 5.97 μg/kg |
| Comparator Or Baseline | 3-Methylphenol: FD ≥243; 3,4-Dimethylphenol: FD ≥243; 4-Ethylguaiacol: FD ≥243; 4-Methylguaiacol: FD ≥243 |
| Quantified Difference | FD of 3-ethylphenol is >27× higher than comparator threshold (FD ≥243) |
| Conditions | GC-O/AEDA analysis of aroma extract from traditional Hunan smoke-cured pork leg; 39 aroma-active compounds detected |
Why This Matters
For fragrance and flavor procurement, 3-ethylphenol provides exceptional odor potency per unit mass, enabling lower use levels to achieve target sensory impact compared to alternative phenolic odorants.
- [1] Liu, H. et al. Characterization of the Key Aroma Compounds in Traditional Hunan Smoke-Cured Pork Leg (Larou, THSL) by Aroma Extract Dilution Analysis (AEDA), Odor Activity Value (OAV), and Sensory Evaluation Experiments. Foods 2020, 9(4), 413. DOI: 10.3390/foods9040413. View Source
